2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic workup to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-2-(2-methylphenyl)acetic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(trifluoromethyl)phenylacetic acid: Lacks the methoxy group, which affects its reactivity and applications.
®-(+)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid: A chiral compound used in stereochemical studies.
Uniqueness
2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
1549527-56-1 |
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Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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